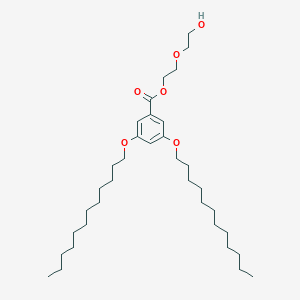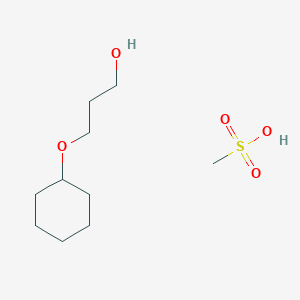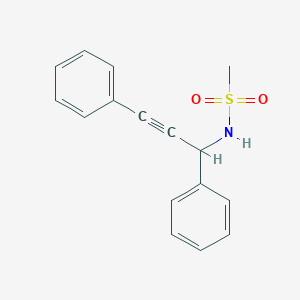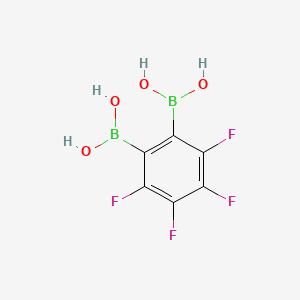
Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- is a specialized organoboron compound characterized by the presence of boronic acid groups attached to a tetrafluorinated phenylene ring. This compound is notable for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- typically involves the hydroboration of tetrafluorinated phenylene precursors. The addition of a boron-hydrogen bond over an alkene or alkyne to yield the corresponding alkyl or alkenylborane is a common route . This process is generally rapid and allows for the exploration of organoborane chemistry.
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic systems to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is a widely applied method for the synthesis of such organoboron compounds . This reaction is favored due to its mild reaction conditions and functional group tolerance.
Analyse Chemischer Reaktionen
Types of Reactions: Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or acids.
Reduction: Formation of boranes.
Substitution: Reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Often uses reducing agents such as lithium aluminum hydride.
Substitution: Commonly employs halides or other nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include boronic esters, boranes, and substituted boronic acids .
Wissenschaftliche Forschungsanwendungen
Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions often lead to the formation of stable boronate esters, which can inhibit enzyme activity or alter molecular pathways. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles is central to its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- Boronic acid, B,B’- (2-fluoro-1,4-phenylene)bis-
- Boronic acid, B,B’- (2,3,5,6-tetramethyl-1,4-phenylene)bis-
- (2,3,5,6-tetrafluoro-4-methoxyphenyl)boronic acid
Uniqueness: Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- is unique due to its tetrafluorinated phenylene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
784170-29-2 |
|---|---|
Molekularformel |
C6H4B2F4O4 |
Molekulargewicht |
237.71 g/mol |
IUPAC-Name |
(2-borono-3,4,5,6-tetrafluorophenyl)boronic acid |
InChI |
InChI=1S/C6H4B2F4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h13-16H |
InChI-Schlüssel |
PNOBGYKZWAZPSQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)B(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)



![Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane](/img/structure/B14211466.png)

![4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14211476.png)
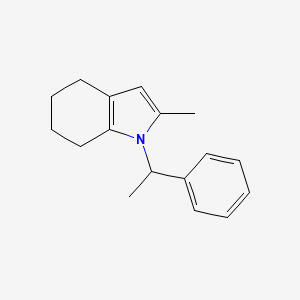
![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)

